3-Chloro-5-(methylthio)benzoic acid

Description

Overview of Structural Features and Functional Groups

The chemical identity and reactivity of 3-Chloro-5-(methylthio)benzoic acid are defined by the interplay of its three core components: the benzoic acid backbone, a chloro substituent, and a methylthio substituent. Its chemical structure is formally identified by the CAS number 53985-46-9. bldpharm.com

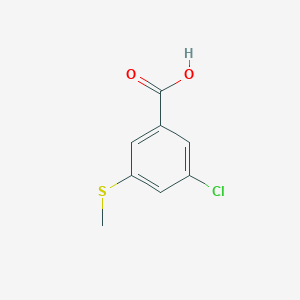

The molecule consists of a benzene (B151609) ring with a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a methylthio group (-SCH₃) attached at positions 1, 3, and 5, respectively.

Benzoic Acid Core : This provides the fundamental acidic character and a rigid aromatic platform. The carboxylic acid group is a key site for reactions such as esterification and amidation and is a strong hydrogen bond donor, which is critical for molecular recognition in biological systems. nih.gov

Methylthio Group : The methylthio (-SCH₃) group has a more complex electronic influence. While the sulfur atom can donate lone-pair electrons via resonance, the group is generally considered to be weakly deactivating. The presence of a sulfur-containing moiety can be crucial for biological activity; for example, it is a key feature in compounds like the natural product gliotoxin (B1671588) and various synthetic agents with antimicrobial or anticancer effects.

The combination of these functional groups on a single aromatic ring results in a molecule with distinct chemical properties, making it a versatile intermediate for further chemical modification.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 53985-46-9 | bldpharm.com |

| Molecular Formula | C₈H₇ClO₂S | |

| Molecular Weight | 202.66 g/mol |

| SMILES | O=C(O)C1=CC(SC)=CC(Cl)=C1 | bldpharm.com |

Historical Development and Initial Academic Inquiries

Pinpointing the exact first synthesis of this compound in the academic literature is challenging, as is common for many specialized chemical building blocks. However, its emergence can be understood within the broader history of synthetic organic chemistry. The development of reliable methods for the selective substitution of aromatic rings in the 20th century was a critical enabler.

The synthesis of related substituted benzoic acids was reported in the mid to late 20th century. For example, studies on various trifluoromethyl-substituted chloro-nitro-benzoic acids as potential therapeutic agents were published as early as 1969. aobchem.compatsnap.com This indicates that the chemical tools and scientific interest required to produce polysubstituted benzoic acids were well-established during this period.

Synthetic routes to compounds like this compound would logically follow from foundational organic reactions. Patents from later years describe general methods for producing various isomers of methylthiobenzoic acid. google.com A common conceptual approach involves a multi-step sequence, starting from a suitable chlorobenzonitrile precursor. This intermediate can be reacted with a sulfur-containing nucleophile, such as sodium methyl mercaptide, to introduce the methylthio group. Subsequent hydrolysis of the nitrile group under alkaline conditions yields the final carboxylic acid. google.com While a specific seminal publication for this compound is not prominent, its synthesis relies on established and well-documented chemical transformations.

Current Research Landscape and Emerging Trends Pertaining to this compound

In the contemporary research landscape, this compound is primarily utilized as a specialized chemical intermediate or building block rather than an end-product with direct applications. Its value lies in its potential to be elaborated into more complex molecular architectures. Chemical suppliers list it as a research chemical, signifying its role in the synthesis of novel compounds. nih.gov

The emerging trends for this compound are therefore linked to the synthetic possibilities it enables. The presence of multiple distinct functional groups allows for a variety of subsequent chemical transformations:

The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a handle to link the molecule to other chemical fragments.

The aromatic ring can participate in further electrophilic or nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of any new groups.

The chloro and methylthio groups also offer avenues for modification. The chloro substituent can be a site for nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds. The sulfur atom in the methylthio group can be oxidized to form sulfoxide (B87167) or sulfone derivatives, which can dramatically alter the electronic and steric properties of the molecule.

Based on the reactivity of similar compounds, this compound is a precursor for creating libraries of more complex derivatives for screening in drug discovery programs, particularly in areas where substituted benzoic acids have already shown promise, such as oncology and infectious diseases. bldpharm.com Its utility is in providing a structurally unique and modifiable scaffold for the generation of new chemical entities with tailored properties.

Properties

IUPAC Name |

3-chloro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMAJWOUAWHETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Methylthio Benzoic Acid

Established Synthetic Routes and Reaction Pathways

Traditional synthetic approaches to 3-Chloro-5-(methylthio)benzoic acid rely on well-understood transformations in organic chemistry. These methods typically involve the sequential functionalization of a benzene-derived starting material.

Classical Approaches for Carboxylic Acid Synthesis

The journey towards this compound often begins with the synthesis of a suitable benzoic acid precursor. One common strategy involves the oxidation of a toluene (B28343) derivative. For instance, the oxidation of a substituted toluene can yield the corresponding benzoic acid.

Another classical route is the carbonation of a Grignard reagent. This involves reacting an aryl magnesium halide with carbon dioxide to form a carboxylate, which is then protonated to yield the benzoic acid. For example, the Grignard reagent of 3,5-dichlorobromobenzene could be carboxylated to produce 3,5-dichlorobenzoic acid. chemicalbook.com

Hydrolysis of a nitrile is also a widely used method. For instance, 3,5-dichlorobenzonitrile (B1202942) can be hydrolyzed under acidic or basic conditions to yield 3,5-dichlorobenzoic acid. chemicalbook.com One specific method involves heating the nitrile with a solution of sodium hydroxide (B78521) in water, followed by acidification. chemicalbook.com

Introduction of Methylthio Moiety in Aromatic Systems

A key step in the synthesis is the introduction of the methylthio (-SCH3) group onto the aromatic ring. A common and effective method proceeds through a mercapto intermediate. This can be achieved via the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate. The resulting xanthate is then hydrolyzed to yield the corresponding thiol (mercaptan).

For the synthesis of this compound, a plausible precursor is 3-chloro-5-mercaptobenzoic acid. This intermediate can be prepared from 3-amino-5-chlorobenzoic acid. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) and a mineral acid. This salt is then reacted with a solution of potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate derivative under basic conditions, followed by acidification, would yield 3-chloro-5-mercaptobenzoic acid.

Once the mercaptan is obtained, the methylthio group is introduced through a simple S-methylation reaction. This is typically achieved by treating the thiol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Halogenation Strategies on Benzoic Acid Scaffolds

The introduction of the chlorine atom at the desired position on the benzoic acid scaffold is another critical step. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the halogenation reaction. The carboxyl group is a meta-directing deactivator, while an amino group is an ortho-, para-directing activator.

In a synthetic sequence starting from a molecule like 3-aminobenzoic acid, chlorination would likely be performed after the introduction of the amino group to direct the chlorine to the desired position. For instance, direct chlorination of 2-acetamidobenzoic acid with chlorine gas can be used to prepare 3,5-dichloro-2-acetamidobenzoic acid. google.com

Alternatively, starting with a pre-halogenated compound like 3,5-dichlorobenzoic acid simplifies this aspect of the synthesis. chemicalbook.comchemicalbook.comprepchem.com This commercially available starting material already possesses the desired chlorine atom at one of the required positions.

Modern and Sustainable Synthetic Innovations

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing molecules like this compound. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-sulfur (C-S) bonds. These methods provide a direct way to couple aryl halides with a sulfur source, bypassing the need for the synthesis and handling of often foul-smelling thiols.

For the synthesis of this compound, a plausible approach would be the direct coupling of a di-halogenated benzoic acid derivative, such as 3-bromo-5-chlorobenzoic acid, with a methylthiolating agent.

Palladium-catalyzed reactions have been developed for the synthesis of aryl methyl ethers, and similar principles can be applied to thioethers. These reactions often employ a palladium precatalyst and a suitable ligand. Current time information in Bangalore, IN.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-S bond formation. Nickel catalysts can effectively couple aryl nitriles with thiols to form aryl thioethers. core.ac.uk This approach could be adapted for the synthesis of the target molecule.

Below is a table summarizing some modern C-S bond formation reactions:

| Catalyst System | Reactants | Product | Key Features |

| Palladium(II) acetate, Xantphos | Aryl halide, Thioether/Thioester | Aryl thioether | Intermolecular transthioetherification. |

| Nickel(II) acetate, dcype | Aryl nitrile, Thiol | Aryl thioether | C-C bond activation and C-S bond formation. core.ac.uk |

| Nickel/dcype | Aryl nitrile, Aryl thioether | Aryl thioether | Reversible functional group metathesis. |

Phase-Transfer Catalysis in the Synthesis of Related Compounds

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). youtube.comslideshare.netyoutube.comyoutube.com This is particularly relevant for the S-methylation of a thiol, where the thiolate salt is often soluble in an aqueous phase, and the methylating agent is in an organic phase.

In the synthesis of this compound from 3-chloro-5-mercaptobenzoic acid, PTC can significantly enhance the efficiency of the methylation step. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase, where it can readily react with the methylating agent. crdeepjournal.orgresearchgate.net

The use of PTC offers several advantages, including milder reaction conditions, faster reaction rates, and often eliminates the need for expensive, anhydrous solvents. crdeepjournal.org

| Phase-Transfer Catalyst | Reactant 1 (Aqueous Phase) | Reactant 2 (Organic Phase) | Typical Product |

| Tetrabutylammonium bromide | Sodium thiophenoxide | Methyl iodide | Thioanisole |

| 18-Crown-6 | Potassium thiolate | Alkyl halide | Alkyl aryl sulfide |

Green Chemistry Approaches to this compound Production

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including substituted benzoic acids. The goal is to develop methods that are more environmentally benign, safer, and more efficient. For the production of this compound, several green chemistry strategies can be considered.

One key area of focus is the use of greener solvents. Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of water, which is non-toxic, non-flammable, and readily available. youtube.com For instance, the Schotten-Baumann reaction for producing benzoylated products can be performed in an aqueous environment at room temperature, aligning with green chemistry principles. brazilianjournals.com.br Another approach involves using hydrogen peroxide as an oxidizing agent in water, catalyzed by selenium-containing compounds, to convert aldehydes to carboxylic acids. mdpi.com This method is notable for its mild reaction conditions and the ability to recycle the aqueous medium and catalyst. mdpi.com

Solvent-free, or neat, synthesis is another significant green chemistry approach. researchgate.net By eliminating the solvent altogether, waste is minimized, and the process becomes more atom-efficient. For example, the synthesis of substituted benzoic acids has been achieved by reacting benzyl (B1604629) alcohols with a TBHP/oxone and FeCl3 catalyst system under solvent-free conditions, resulting in high conversion rates and yields. researchgate.net

The use of safer, more efficient catalysts is also a cornerstone of green chemistry. A patent for a related compound, 3-chloromethyl benzoic acid, describes a one-step synthesis using Lewis acid catalysts like zinc chloride or ferric chloride. google.com This method is highlighted as being cleaner and more environmentally friendly due to a shorter synthetic route, which reduces waste and simplifies purification. google.com The choice of catalyst and its loading can be optimized to minimize waste and energy consumption. google.com

Continuous flow reactions are also gaining traction as a green technology. scispace.com They offer better control over reaction parameters, improved safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity compared to batch processes. scispace.com The continuous oxidation of substituted toluenes to benzoic acids using oxygen as a green reagent is an example of this approach. scispace.com

Optimization of Reaction Conditions and Yield Enhancement

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, pressure, and the molar ratio of reactants.

A relevant example can be found in the synthesis of 3-chloromethyl benzoic acid, where optimization of these parameters was crucial for achieving high yields. google.com In this process, various Lewis acid catalysts were tested, with the molar ratio of the catalyst, benzoyl chloride, and paraformaldehyde being a critical factor. google.com The optimal ratio was found to be crucial for maximizing the yield of the desired product while minimizing byproducts. google.com

The reaction temperature and duration are also pivotal. For the synthesis of 3-chloromethyl benzoic acid, the temperature was maintained between 20°C and 70°C, with reaction times ranging from 5 to 20 hours. google.com Operating under a slight pressure (0.1 to 0.5 MPa) was also found to be beneficial as it can reduce the loss of volatile reactants. google.com

The following interactive table illustrates how variations in reaction conditions can impact the yield and purity of a related substituted benzoic acid.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Pressure (MPa) | Product Purity (%) |

| Zinc Chloride | Dichloromethane | 60-70 | 15 | 0.3 | 91.6 |

| Ferric Chloride | Chloroform | 20-25 | 10 | 0.5 | 90.2 |

| Stannic Chloride | Dichloromethane/Chloroform | 45-55 | 16 | 0.2 | 92.3 |

| Stannous Chloride | Chloroform | 30-40 | 13 | 0.4 | 86.3 |

This data is based on the synthesis of 3-chloromethyl benzoic acid and is presented for illustrative purposes of reaction optimization. google.com

Similarly, for the introduction of the methylthio group onto the aromatic ring, reaction conditions must be carefully controlled to ensure regioselectivity and prevent side reactions. The choice of the sulfur source and the reaction solvent can significantly influence the outcome of the sulfanylation step.

Purification Techniques for High-Purity this compound

After synthesis, this compound is typically present in a crude form containing unreacted starting materials, byproducts, and residual catalyst. Achieving high purity requires one or more purification steps.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds like benzoic acid and its derivatives. youtube.comalfa-chemistry.comma.eduyoutube.comresearchgate.netyoutube.com The principle behind recrystallization is the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. ma.edu For benzoic acid derivatives, water is often a suitable solvent due to their higher solubility in hot water compared to cold water. youtube.com

The general procedure for recrystallization involves:

Dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. ma.edu

Filtering the hot solution to remove any insoluble impurities. youtube.com

Allowing the solution to cool slowly, which causes the pure compound to crystallize while the impurities remain dissolved in the mother liquor. ma.edu

Separating the purified crystals from the solvent by vacuum filtration. ma.edu

Washing the crystals with a small amount of cold solvent to remove any remaining mother liquor. ma.edu

Drying the crystals to remove any residual solvent. ma.edu

The efficiency of recrystallization can be influenced by the choice of solvent, the rate of cooling, and the presence of seed crystals. ma.edu

Chromatographic Techniques are employed when recrystallization alone is insufficient to achieve the desired purity, or for separating complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of organic compounds. google.com Reversed-phase HPLC, using a C18 column with a mobile phase such as an acetonitrile/water gradient, is commonly used for the purification of benzoic acid derivatives. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can prevent the irreversible adsorption of the sample. mdpi.comresearchgate.net This method has been successfully used for the purification of natural products, including chlorogenic acid, and can be adapted for the purification of synthetic compounds like this compound. mdpi.comresearchgate.net

The following table summarizes common purification techniques for benzoic acid derivatives.

| Purification Technique | Principle | Typical Application |

| Recrystallization | Differential solubility in a solvent at varying temperatures. | Primary purification of solid crude products. alfa-chemistry.comma.edu |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | High-purity separation and analysis. nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning without a solid support. | Purification of complex mixtures and natural products. mdpi.comresearchgate.net |

Chemical Reactivity and Transformation of 3 Chloro 5 Methylthio Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that serves as a precursor to a variety of other organic functionalities through several key reactions.

The conversion of 3-Chloro-5-(methylthio)benzoic acid to its corresponding esters is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). ysu.am The reaction is reversible, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. ysu.am The reactivity of the carboxylic acid is enhanced by the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. ysu.am

Table 1: General Esterification Reaction

| Reactants | Catalyst | Product |

|---|

Although direct studies on this compound are not prevalent in readily available literature, the synthesis of structurally similar esters, such as ethyl 3-chloro-5-methylbenzoate and 3-(methylthio)benzoic acid, 3-chlorobenzyl ester, demonstrates the applicability of this reaction to substituted benzoic acids. researchgate.netorganic-chemistry.org

The formation of an amide bond by reacting this compound with an amine is another crucial transformation. Because amines are basic, direct reaction with the carboxylic acid typically results in an acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated" to facilitate amide bond formation. This is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). ysu.am The acid first adds to the carbodiimide, which is then displaced by the amine nucleophile in a nucleophilic acyl substitution to form the amide. ysu.am This methodology is the foundation of solid-phase peptide synthesis (SPPS), a technique used to create complex peptides. organic-chemistry.org Analogous substituted benzoic acids are utilized in peptide synthesis applications. acs.orgrsc.org

Table 2: General Amidation Reaction

| Reactants | Coupling Agent | Product |

|---|

The carboxylic acid group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reagents and conditions employed.

Reduction to Primary Alcohols: A complete reduction to the corresponding primary alcohol, (3-chloro-5-(methylthio)phenyl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). ysu.am The reaction proceeds through a nucleophilic acyl substitution where a hydride ion (H⁻) effectively replaces the -OH group, forming an intermediate aldehyde which is immediately further reduced to the alcohol. ysu.am

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is more complex as aldehydes are more easily reduced than the starting acid. Therefore, the reaction must be stopped at the aldehyde stage. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which can then be reduced to the aldehyde using a poisoned catalyst in a process known as the Rosenmund reduction. researchgate.net A more direct method involves activating the carboxylic acid with a reagent like 2-chloro-4,6-dimethoxy researchgate.netrsc.orgacs.orgtriazine in the presence of N-methylmorpholine. The resulting activated ester can be reduced to the aldehyde under controlled conditions using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. However, for aromatic carboxylic acids, this method can sometimes lead to the formation of the alcohol as the main product, even under mild conditions.

Table 3: Summary of Reduction Reactions

| Desired Product | Reagent(s) | Notes |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Complete reduction. ysu.am |

| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄, poison | Rosenmund reduction of the acyl chloride. researchgate.net |

To increase the reactivity of the carboxylic acid for nucleophilic acyl substitution, it is often converted into a more reactive derivative like an acyl halide or an anhydride.

Acyl Halides: Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). ysu.am The reaction involves the conversion of the carboxylic acid's -OH group into a much better leaving group (a chlorosulfite), which is subsequently displaced by a chloride ion. ysu.am

Anhydrides: Anhydrides can also be formed. For instance, reacting the carboxylic acid with another acid chloride in the presence of a base can yield a mixed anhydride. A notable example from related chemistry is the reaction of a benzoic acid derivative with ethyl chloroformate in the presence of triethylamine (B128534) to form a mixed carbonate anhydride, which can then be used in subsequent reduction reactions. researchgate.net

Table 4: Formation of Reactive Carboxylic Acid Derivatives

| Derivative | Reagent(s) | Byproduct(s) |

|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂ + HCl |

Reactivity of the Methylthio Group

The sulfur atom of the methylthio (-SCH₃) group is susceptible to oxidation, allowing for the formation of sulfoxides and sulfones.

The methylthio group, a type of thioether, can be oxidized in a stepwise manner. A single oxidation step converts the thioether to a sulfoxide (B87167) (a methylsulfinyl group), and a second oxidation step converts the sulfoxide to a sulfone (a methylsulfonyl group). The primary challenge in these reactions is often achieving selectivity, particularly stopping the reaction at the sulfoxide stage without over-oxidation to the sulfone. acs.org

A variety of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, often used with a catalyst to control the reaction. organic-chemistry.org For example, using H₂O₂, tantalum carbide can catalyze the formation of sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org Other systems, such as scandium triflate (Sc(OTf)₃) with hydrogen peroxide, are effective for mono-oxidation to the sulfoxide and are compatible with various functional groups. organic-chemistry.org Stronger oxidizing agents, such as two or more equivalents of meta-chloroperoxybenzoic acid (m-CPBA), will typically oxidize the thioether directly to the sulfone. The choice of reagent and the control of stoichiometry are critical for selectively obtaining either the 3-chloro-5-(methylsulfinyl)benzoic acid or the 3-chloro-5-(methylsulfonyl)benzoic acid.

Table 5: General Oxidation of the Methylthio Group

| Target Product | Typical Reagent(s) | Key Consideration |

|---|---|---|

| Sulfoxide | 1 eq. H₂O₂ with catalyst (e.g., Sc(OTf)₃) | Control of stoichiometry to prevent over-oxidation. organic-chemistry.org |

Nucleophilic Displacement and Substitution Reactions

The presence of a chlorine atom on the aromatic ring suggests the possibility of nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). For such reactions to proceed, the aromatic ring typically needs to be "activated" by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the carboxylic acid group is meta to the chlorine, providing some activation, but the lack of an ortho or para withdrawing group makes standard SNAr reactions challenging under mild conditions.

The methylthio group itself can undergo transformation. The sulfur atom can be oxidized to a methylsulfinyl or methylsulfonyl group, which would significantly alter the electronic properties of the ring. Oxidation to the methylsulfonyl group (-SO₂CH₃) would turn it into a potent electron-withdrawing group, further deactivating the ring towards electrophilic substitution but potentially activating the chlorine for nucleophilic displacement.

Potential for Radical Reactions

While ionic reactions are more commonly documented for this class of compounds, the potential for radical reactions exists. For instance, under specific conditions involving radical initiators (e.g., UV light, peroxides), reactions at the methyl group of the methylthio substituent or homolytic cleavage of the C-S or C-Cl bond could be envisioned. However, specific studies detailing the radical reactivity of this compound are not prevalent in readily available literature, suggesting this is a less explored area of its chemistry.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying the benzene (B151609) ring. The outcome of these reactions on this compound is determined by the cumulative directing effects of the existing substituents.

-COOH group : Deactivating, meta-directing.

-Cl group : Deactivating, ortho, para-directing.

-SCH₃ group : Activating, ortho, para-directing.

The positions open for substitution are C2, C4, and C6. The directing effects can be summarized as follows:

-COOH directs to C5 (already substituted).

-Cl directs to C1 and C5 (already substituted).

-SCH₃ directs to C1 (already substituted) and C3 (already substituted).

This analysis is incorrect. Let's re-evaluate the directing effects on the open positions (C2, C4, C6):

-COOH (at C1) directs to C5. (Incorrect position numbering assumed). Let's use IUPAC numbering where COOH is at C1. The compound is this compound.

-COOH (C1) : Directs incoming electrophiles to position 5 (occupied by -SCH₃). It is a deactivator.

-Cl (C3) : Directs incoming electrophiles to its ortho positions (C2, C4) and para position (C5 - occupied). It is a deactivator.

-SCH₃ (C5) : Directs incoming electrophiles to its ortho positions (C4, C6) and para position (C1 - occupied). It is an activator.

Therefore, substitution is most likely to occur at positions C2, C4, and C6, influenced by the competing effects. The activating -SCH₃ group strongly directs to C4 and C6, while the deactivating -Cl group also directs to C2 and C4. Position C4 is activated by both the -SCH₃ and -Cl groups, making it a likely site for substitution. Position C6 is strongly activated by the -SCH₃ group. Position C2 is only influenced by the -Cl group.

Halogenation of the Aromatic Ring

Halogenation involves treating the compound with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst. Given the directing effects, halogenation would be expected to yield a mixture of products, with substitution favored at the C4 and C6 positions due to the influence of the methylthio group.

Table 1: Predicted Regioselectivity in Halogenation

| Position | Activating/Deactivating Influences | Predicted Outcome |

|---|---|---|

| C2 | Ortho to -Cl (deactivating) | Minor product |

| C4 | Ortho to -SCH₃ (activating), Ortho to -Cl (deactivating) | Major product |

| C6 | Ortho to -SCH₃ (activating) | Major product |

This table is based on general principles of electrophilic aromatic substitution, as specific experimental data for the halogenation of this compound is not widely published.

Nitration and Sulfonation Studies

Nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are classic EAS reactions. masterorganicchemistry.comlibretexts.orglumenlearning.com The strong deactivating nature of the carboxylic acid and chloro groups, combined with the presence of the activating methylthio group, makes predicting the outcome complex. The reaction conditions for nitrating chlorinated benzoic acids often require concentrated acids. google.com The strong acids used, like sulfuric acid, activate nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.com Similarly, sulfonation proceeds via the SO₃ electrophile. lumenlearning.comyoutube.com

The deactivation of the ring by the -COOH and -Cl groups can make these reactions sluggish. The directing influences remain the same as in halogenation, suggesting that the nitro (-NO₂) or sulfo (-SO₃H) group would primarily add at the C4 and/or C6 positions. Sulfonation is notably a reversible process. libretexts.orglumenlearning.com

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions, which introduce alkyl or acyl groups to an aromatic ring, are generally not effective on strongly deactivated rings. wikipedia.orgmasterorganicchemistry.comyoutube.com The presence of the electron-withdrawing carboxylic acid group makes this compound a poor substrate for both Friedel-Crafts alkylation and acylation. youtube.comorganic-chemistry.org The Lewis acid catalyst (e.g., AlCl₃) required for the reaction would complex with the lone pairs on the oxygen atoms of the carboxylic acid and the sulfur atom of the methylthio group, further deactivating the ring and rendering the catalyst ineffective. organic-chemistry.orgsigmaaldrich.com Consequently, these reactions are not considered viable synthetic routes for further functionalizing this molecule.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. researchgate.netnih.gov Benzoic acid derivatives are frequently used as the acidic component in various MCRs, such as the Ugi or Passerini reactions.

While specific examples detailing the use of this compound in MCRs are not extensively documented, its structure is suitable for such transformations. For instance, in an Ugi four-component reaction (U-4CR), a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide react to form an α-acylamino amide. nih.gov

Table 2: Hypothetical Ugi Reaction with this compound

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product Class |

|---|

The participation of this compound in such reactions would allow for the rapid generation of complex molecules with diverse structures, a key advantage in fields like drug discovery. nih.govnih.gov

Derivatives and Analogues of 3 Chloro 5 Methylthio Benzoic Acid

Synthesis of Methylthio-Containing Benzoic Acid Esters

The esterification of benzoic acids containing a methylthio group is a common synthetic transformation. Methyl benzoate (B1203000) compounds are typically prepared by reacting the corresponding benzoic acid with methanol (B129727) in the presence of an acidic catalyst. mdpi.com While traditional methods often use liquid acids like sulfuric acid, recent advancements have focused on the development of reusable solid acid catalysts to improve efficiency and sustainability. mdpi.com

One effective approach involves the use of a zirconium-titanium (Zr/Ti) solid acid catalyst. mdpi.com Studies have shown that a Zr/Ti catalyst with an atomic molar ratio of 1.2 exhibits high activity in the esterification of various benzoic acids with methanol. mdpi.com The use of such solid acids avoids the oxidation side-reactions sometimes observed with sulfuric acid and allows for easier product purification and catalyst recovery. mdpi.com The general reaction for the esterification of a substituted benzoic acid is presented below.

Reaction Scheme: Esterification of Benzoic Acid

R-COOH + CH₃OH ⇌[H⁺ catalyst] R-COOCH₃ + H₂O

This method is applicable to a broad range of benzoic acids with different functional groups, leading to the synthesis of a library of methyl benzoate derivatives. mdpi.comdiva-portal.org For instance, various hydroxy-methoxybenzoic methyl esters have been successfully synthesized, some requiring regioselective protection of hydroxyl groups before esterification and methylation to achieve the desired isomer. diva-portal.org

Halogenated Derivatives and Their Synthetic Utility

Further halogenation of the 3-Chloro-5-(methylthio)benzoic acid core creates derivatives with altered electronic properties and increased synthetic potential. An example is 5-Chloro-2-fluoro-3-(methylthio)benzoic acid , a substituted benzoic acid derivative featuring both chloro and fluoro groups.

The synthesis of such multi-halogenated compounds typically involves a multi-step process, including the carefully controlled halogenation of a benzoic acid precursor followed by the introduction of the methylthio group. The presence of multiple functional groups—a carboxylic acid, a thioether, and two different halogens on an aromatic ring—makes this molecule a valuable intermediate in organic synthesis. It can participate in various chemical reactions:

Substitution Reactions: The halogen atoms on the aromatic ring can be targeted for nucleophilic substitution.

Coupling Reactions: The molecule can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to build more complex molecular architectures.

Oxidation/Reduction: The sulfur atom in the methylthio group can be oxidized or reduced, providing another handle for functionalization.

The synthetic utility of these derivatives lies in their ability to act as versatile building blocks for constructing complex target molecules in fields like pharmaceuticals and materials science. ontosight.ai

Conjugates and Hybrid Molecules Featuring the 3-Chloro-5-(methylthio)benzoyl Moiety

The 3-chloro-5-(methylthio)benzoyl structure can be incorporated into larger, more complex molecules, known as conjugates or hybrid molecules. This strategy is often employed in medicinal chemistry to combine the features of the parent molecule with those of another pharmacologically active scaffold.

For example, research into new anticancer agents has led to the synthesis of complex guanidine (B92328) derivatives. One study reported the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines . mdpi.com Although this series features a methyl group at position 5 instead of a chlorine, it demonstrates how a related chloro-thio-substituted benzene (B151609) ring can be elaborated into a complex hybrid molecule by attaching a benzenesulfonylguanidine and an arylpropylideneamino fragment. mdpi.com

Structural Modifications for Enhanced Chemical Properties

The chemical properties and reactivity of the benzoic acid ring are significantly influenced by its substituents. In this compound and its derivatives, the interplay between the halogen and methylthio groups is crucial.

Chlorine Atom: As a halogen, chlorine is an electron-withdrawing group through induction, which deactivates the aromatic ring towards electrophilic substitution.

Methylthio Group (-SMe): The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, making it a weak electron-donating group.

In a derivative like 5-Chloro-2-fluoro-3-(methylthio)benzoic acid , the presence of two electron-withdrawing halogens (Cl and F) further modifies the ring's electronics, influencing the acidity of the carboxylic acid and the reactivity of the ring in substitution reactions. These structural modifications are a key strategy for fine-tuning the chemical and, consequently, the biological properties of the molecule. By strategically adding or modifying functional groups, chemists can modulate a compound's reactivity, solubility, and ability to interact with biological targets. ontosight.ai

Exploration of Stereochemical Aspects in Derivative Synthesis

When synthesizing derivatives that contain chiral centers, controlling the stereochemistry—the three-dimensional arrangement of atoms—is of paramount importance. Research into the synthesis of sulfur-containing heterocyclic compounds has shed light on stereochemical control in reactions involving sulfur atoms.

One relevant study demonstrated that an intramolecular homolytic substitution (SHi) reaction at the sulfur atom of acyclic N-(o-bromobenzyl)sulfinamides proceeds with a complete inversion of configuration at the sulfur center. rsc.org This reaction provides a method for creating enantiopure 3-substituted 1,2-benzoisothiazoline 1-oxides, which are cyclic sulfonamides with significant pharmacological relevance. rsc.org

This finding is significant because it shows that reactions involving the sulfur atom, which is present in the methylthio group of the parent compound, can be highly stereospecific. This principle of stereochemical control is critical when synthesizing complex derivatives of this compound where a specific three-dimensional structure is required for its intended function.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 5 Methylthio Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-Chloro-5-(methylthio)benzoic acid. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while two-dimensional NMR techniques establish connectivity and spatial relationships within the molecule.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the chloro, methylthio, and carboxylic acid substituents on the benzene (B151609) ring.

The aromatic region is expected to show three signals for the three non-equivalent protons. Based on the substituent effects, the proton at C2 (ortho to the carboxylic acid and meta to the chloro and methylthio groups) and the proton at C6 (ortho to the carboxylic acid and the chloro group) would likely appear at different chemical shifts. The proton at C4 (para to the carboxylic acid and ortho to both the chloro and methylthio groups) will also have a unique chemical shift.

The methyl protons of the S-CH₃ group are expected to appear as a singlet, typically in the range of 2.4-2.6 ppm. The carboxylic acid proton, being highly deshielded, will present as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 165-175 ppm. The aromatic carbons will have chemical shifts determined by the attached substituents. The carbon bearing the methylthio group (C5) will be influenced by the sulfur atom, while the carbon attached to the chlorine atom (C3) will show a characteristic shift. The remaining aromatic carbons (C1, C2, C4, C6) will also have distinct chemical shifts. The methyl carbon of the methylthio group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad s) | 165-175 |

| H2 | 7.8-8.2 (s or d) | 128-132 |

| C2 | 128-132 | |

| C3 | 133-137 | |

| H4 | 7.5-7.8 (t or dd) | 125-129 |

| C4 | 125-129 | |

| C5 | 138-142 | |

| H6 | 7.9-8.3 (s or d) | 130-134 |

| C6 | 130-134 | |

| S-CH₃ | 2.4-2.6 (s) | 14-18 |

| C1 | 130-134 |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For this compound, COSY would show correlations between the aromatic protons, helping to establish their relative positions on the benzene ring. For instance, a cross-peak between the signals of H4 and its neighboring aromatic protons (H2 and H6, if coupling exists) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the proton signals to their corresponding carbon signals. For example, the singlet of the methyl protons would show a cross-peak with the methyl carbon signal. Similarly, each aromatic proton signal would correlate with its attached carbon atom in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. Key HMBC correlations would be expected between the carboxylic acid proton and the C1 and C2/C6 carbons, and between the methyl protons and the C5 carbon. Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of nuclei. In the case of this compound, NOESY could show correlations between the methyl protons and the adjacent aromatic protons (H4 and H6), confirming their through-space relationship and providing insights into the preferred conformation of the methylthio group.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in the solid phase. Since molecules in a solid are in a fixed orientation, ssNMR spectra can reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which form dimers in the solid state for many benzoic acid derivatives. The chemical shifts in the solid-state can differ from those in solution due to these packing effects. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid dimer, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will give a strong absorption band around 1680-1710 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-S stretching vibration of the methylthio group usually appears as a weak to medium band in the 600-800 cm⁻¹ range.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium |

| C-Cl | C-Cl stretch | 600-800 | Medium to Strong |

| Methylthio | C-S stretch | 600-800 | Weak to Medium |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H bend (in-plane) | 1395-1440 | Medium |

| Carboxylic Acid | O-H bend (out-of-plane) | ~920 | Broad, Medium |

Raman Spectroscopy and Detailed Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum, appearing in the 1550-1620 cm⁻¹ region. The symmetric stretching of the substituents on the ring can also give rise to characteristic Raman bands. The C-S and C-Cl stretching vibrations are also expected to be Raman active. A detailed vibrational mode analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more precise assignment of the observed Raman and FT-IR bands to specific molecular motions. This analysis can help to understand the influence of the substituents on the vibrational properties of the benzene ring and the carboxylic acid group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₈H₇ClO₂S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass serves as a crucial reference point in HRMS analysis for unambiguous formula confirmation.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₂S |

| Monoisotopic Mass (Da) | 201.98553 |

| Nominal Mass (Da) | 202 |

| Average Molecular Weight ( g/mol ) | 202.66 |

Note: Data is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S).

Fragmentation Pathways and Mechanistic Interpretations

While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of related compounds, such as m-chlorobenzoic acid and aryl thioethers. miamioh.edunist.gov The molecular ion peak [M]⁺• would be expected at m/z 202 (for ³⁵Cl) and 204 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound.

Key fragmentation pathways are expected to include:

Loss of a Hydroxyl Radical (-•OH): A common fragmentation for benzoic acids, leading to the formation of a stable acylium ion. libretexts.org

[C₈H₇ClO₂S]⁺• → [C₈H₆ClOS]⁺ + •OH

Expected m/z: 185/187

Loss of a Carboxyl Group (-•COOH): Another characteristic fragmentation of benzoic acids, resulting in a substituted phenyl cation. libretexts.org

[C₈H₇ClO₂S]⁺• → [C₇H₆ClS]⁺ + •COOH

Expected m/z: 157/159

Loss of a Methyl Radical (-•CH₃): Cleavage of the S-CH₃ bond is a plausible pathway for thioethers.

[C₈H₇ClO₂S]⁺• → [C₇H₄ClO₂S]⁺ + •CH₃

Expected m/z: 187/189

Loss of Chlorine (-•Cl): Cleavage of the C-Cl bond can also occur.

[C₈H₇ClO₂S]⁺• → [C₈H₇O₂S]⁺ + •Cl

Expected m/z: 167

Formation of Chlorophenyl Cation: Subsequent loss of CO from the acylium ion at m/z 185/187 would lead to a chloromethylthiophenyl cation.

[C₈H₆ClOS]⁺ → [C₇H₆ClS]⁺ + CO

Expected m/z: 157/159

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Proposed Structure / Loss | Expected m/z (for ³⁵Cl/³⁷Cl) |

|---|---|---|

| [M]⁺• | Molecular Ion | 202/204 |

| [M - OH]⁺ | Loss of •OH | 185/187 |

| [M - COOH]⁺ | Loss of •COOH | 157/159 |

| [M - CH₃]⁺ | Loss of •CH₃ | 187/189 |

| [M - Cl]⁺ | Loss of •Cl | 167 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular conformation and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from the known structures of closely related analogs, particularly other substituted benzoic acids. nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Substituted benzoic acids almost universally crystallize to form centrosymmetric dimers in the solid state. researchgate.net This primary supramolecular synthon is formed through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. It is highly probable that this compound would adopt this dimeric structure.

Hydrogen Bonding: The defining interaction would be the formation of a cyclic dimer via two O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom (like the oxygen of a carbonyl group or the sulfur atom) of a neighboring dimer, although this is generally a weaker interaction.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Forms a characteristic centrosymmetric R²₂(8) ring motif, leading to a dimer structure. |

| Halogen Bond | Chlorine (C-Cl) | Carbonyl Oxygen or Sulfur | A potential, weaker interaction influencing the packing of dimers. |

| π-π Stacking | Benzene Ring | Benzene Ring | Parallel or offset stacking between aromatic rings of adjacent dimers. |

Conformational Analysis in the Crystalline State

The conformation of the molecule in the solid state is dictated by the balance between intramolecular steric effects and the energetic favorability of crystal packing.

Carboxylic Acid Torsion Angle: In many substituted benzoic acids, the carboxylic acid group is not perfectly coplanar with the benzene ring. psu.edu Steric hindrance from ortho substituents can cause a significant twist. For a meta-substituted compound like this compound, a relatively small torsion angle between the plane of the carboxylic acid group and the plane of the benzene ring is expected, though it is unlikely to be perfectly planar.

Methylthio Group Conformation: The methyl group of the thioether moiety is generally free to rotate. Its final position in the crystal lattice will be one that minimizes steric clashes with neighboring molecules.

Computational and Theoretical Studies of 3 Chloro 5 Methylthio Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. A key application is geometry optimization, which determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For substituted benzoic acids, calculations are often performed using the B3LYP functional with a basis set like 6-311+G(d,p), which provides a good balance of accuracy and computational cost. nih.gov

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For 3-Chloro-5-(methylthio)benzoic acid, the key structural parameters would be the C-Cl, C-S, S-CH₃, and carboxylic acid group geometries. Studies on the closely related 3-chlorobenzoic acid (3CBA) have been performed, providing a reference for the expected geometry. researchgate.net The presence of the methylthio group at the meta position relative to the carboxylic acid is expected to influence the electronic distribution and, consequently, the geometry of the benzene (B151609) ring and the orientation of the substituent groups. For instance, in 4-methoxythioanisole, the C-S bond length was calculated to be approximately 1.795 Å. ijert.org

Table 1: Illustrative Optimized Geometrical Parameters for Related Benzoic Acid Derivatives (Note: Data is for analogous compounds and serves as a reference for the expected values for this compound.)

| Parameter | 3-Chlorobenzoic Acid (Calculated, Å) researchgate.net | 2-Chlorobenzoic Acid (Calculated, Å) researchgate.net | 4-Methoxythioanisole (Calculated, Å) ijert.org |

| C-Cl | - | 1.751 | - |

| C-S | - | - | 1.795 |

| C=O | 1.213 | 1.209 | - |

| C-O | 1.365 | 1.366 | - |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals, Electrostatic Potential Surface)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how a molecule interacts with other species. ijert.org

Molecular Orbitals: Analysis of the HOMO and LUMO electron density distributions reveals the most probable sites for electrophilic and nucleophilic attacks. For the title compound, the HOMO would likely show significant electron density on the sulfur atom and the aromatic ring, while the LUMO would be distributed over the carboxylic acid group and the aromatic ring.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.net For a substituted benzoic acid, the MEP would show a strong negative potential around the carbonyl oxygen of the carboxylic acid, making it a site for electrophilic attack or hydrogen bonding. The acidic proton of the hydroxyl group would be a region of high positive potential. The chlorine and sulfur atoms would also influence the potential distribution on the aromatic ring. nih.gov

Table 2: Illustrative Frontier Orbital Energies for Related Compounds (Note: Data is for analogous compounds and serves as a reference for the expected values for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-Chlorobenzoic Acid nih.gov | -7.21 | -2.04 | 5.17 |

| Temozolomide (Gas Phase) [ ] | - | - | 4.40 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.

Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (a broad band typically around 3300-2500 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-S stretching, and C-Cl stretching modes (~850-550 cm⁻¹). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. These calculations are valuable for assigning peaks in experimental spectra. The chemical shifts for the title compound would be influenced by the electron-withdrawing chlorine atom and the electron-donating methylthio group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies and corresponding absorption wavelengths (λ_max). nih.gov This allows for the prediction of the UV-Vis absorption spectrum and helps assign electronic transitions, which are often from π to π* orbitals within the aromatic system.

Molecular Dynamics Simulations

While quantum calculations focus on static, single-molecule properties, molecular dynamics (MD) simulations explore the behavior of molecules over time, including their conformational changes and interactions with solvents.

Conformational Landscape Exploration in Solution and Gas Phase

Most molecules are not rigid and can adopt various shapes or conformations. For this compound, key conformational flexibility lies in the rotation around the C-COOH and C-S bonds. MD simulations can explore the potential energy surface to identify stable conformers in both the gas phase and in solution. mdpi.com Studies on benzoic acid itself have shown that it can form stable, hydrogen-bonded dimers, particularly in non-polar solvents. acs.org The presence of substituents alters the conformational preferences. For instance, studies on 2-chlorobenzoic acid reveal the existence of multiple stable conformers (cis and trans) with small energy differences between them. mdpi.com Similar complexities would be expected for the title compound.

Solvent Effects on Molecular Properties

The solvent environment can significantly impact a molecule's structure, stability, and reactivity. MD simulations explicitly model solvent molecules, providing insights into these effects. Solvents that can form hydrogen bonds (like water or ethanol) will interact strongly with the carboxylic acid group, potentially disrupting the dimeric structures often seen in apolar solvents. acs.org These interactions influence the conformational equilibrium and can cause shifts in spectroscopic signals. Computational models like the Polarizable Continuum Model (PCM) can also be used within DFT calculations to approximate the effect of a solvent on molecular properties like the HOMO-LUMO gap and UV-Vis spectra. scispace.com

Reaction Mechanism Predictions and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states for a molecule like this compound would heavily rely on computational quantum chemistry methods, most notably Density Functional Theory (DFT).

Theoretical Framework:

DFT calculations would be employed to map out the potential energy surface of a given reaction involving this compound. This process involves identifying the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, a crucial factor in reaction kinetics.

For instance, in a hypothetical nucleophilic substitution reaction at the methylthio group, computational chemists would model the approach of a nucleophile to the carbon atom of the methyl group. By systematically varying the geometric parameters, they can locate the transition state structure, which represents the energy maximum along the reaction coordinate.

Key Parameters from Transition State Analysis:

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy implies a faster reaction rate. |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the steric and electronic factors governing the reaction. |

| Vibrational Frequencies | Calculation of vibrational modes at the transition state. | A single imaginary frequency confirms a true transition state and describes the motion along the reaction coordinate. |

This table is a representation of the type of data that would be generated from computational studies.

The analysis would also involve examining the electronic properties of the transition state, such as the distribution of electron density and the nature of the orbitals involved, to understand how the bonds are being formed and broken.

Intermolecular Interaction Modeling and Crystal Engineering Principles

Understanding the non-covalent interactions of this compound is fundamental to predicting its crystal structure and engineering new crystalline forms. Computational modeling plays a pivotal role in this area.

Modeling Intermolecular Forces:

The assembly of molecules in a crystal is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, the carboxylic acid group is a primary site for strong hydrogen bonding, typically forming dimers. The chlorine atom can participate in halogen bonding, and the methylthio group can engage in weaker sulfur-containing interactions.

Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts within a crystal lattice. This technique maps the electron density to partition space between molecules, allowing for the identification of close contacts and the nature of the interactions.

Crystal Engineering Principles:

Crystal engineering aims to design and synthesize crystalline materials with desired properties. For this compound, computational crystal structure prediction (CSP) methods would be employed. These methods generate a large number of plausible crystal packing arrangements and rank them based on their calculated lattice energies.

The results from CSP can guide experimental crystallization efforts by identifying the most likely stable polymorphs (different crystal structures of the same compound). By understanding the preferred intermolecular interactions, it may be possible to design co-crystals by introducing other molecules that can form complementary interactions with the chloro, methylthio, or carboxylic acid groups.

Predicted Interaction Sites and Energies:

| Interacting Groups | Type of Interaction | Estimated Energy (kcal/mol) |

| Carboxylic Acid - Carboxylic Acid | Hydrogen Bonding (Dimer) | Strong (-10 to -20) |

| C-Cl --- O=C | Halogen Bonding | Moderate (-2 to -5) |

| S-CH3 --- Aromatic Ring | Sulfur-π Interaction | Weak (-1 to -3) |

| Aromatic Ring --- Aromatic Ring | π-π Stacking | Weak (-1 to -3) |

This table provides a theoretical estimation of interaction energies that would be refined by specific computational calculations.

Applications of 3 Chloro 5 Methylthio Benzoic Acid in Chemical Synthesis and Materials Science

Role as a Key Synthetic Building Block in Fine Chemical Synthesis

3-Chloro-5-(methylthio)benzoic acid serves as a crucial starting material and intermediate in the synthesis of a wide array of fine chemicals. bldpharm.combldpharm.com The presence of three distinct functional groups—a carboxylic acid, a chlorine atom, and a methylthio group—on the benzene (B151609) ring provides multiple reaction sites for chemists to elaborate upon, leading to the construction of complex molecular architectures.

The carboxylic acid group can be readily converted into esters, amides, and acid chlorides, providing a gateway to a vast number of derivatives. The chlorine atom can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, enabling the introduction of various other functional groups. The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can further influence the electronic properties and reactivity of the molecule. This trifunctionality makes this compound a valuable synthon for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

A related compound, 3-chloromethyl benzoic acid, is recognized as a valuable intermediate in the synthesis of various products, including the non-steroidal anti-inflammatory drug Ketoprofen. google.com This underscores the potential of similarly substituted benzoic acids, such as this compound, in the development of new chemical entities with desired biological or material properties.

Precursor for Advanced Organic Materials

The unique structural features of this compound make it an attractive candidate as a precursor for the synthesis of advanced organic materials with tailored properties.

Monomers for Polymerization and Supramolecular Assemblies

Commercial suppliers of this compound categorize it as an "Organic monomer of COF" (Covalent Organic Framework) and a "Polymer Science Material Building Block," indicating its potential for use in the construction of polymeric and supramolecular structures. bldpharm.combldpharm.com The carboxylic acid functionality can be utilized for polyester (B1180765) or polyamide formation, while the chloro and methylthio groups can be used to tune the properties of the resulting polymers, such as solubility, thermal stability, and electronic characteristics.

While direct examples of polymerization using this specific monomer are not widely reported, the general principle of using substituted benzoic acids in polymerization is well-established. For instance, benzoic acid itself has been used as an organocatalyst for the ring-opening polymerization of lactide and ε-caprolactone to produce biodegradable polyesters. rsc.org This suggests that derivatives like this compound could be explored as monomers or co-monomers to impart specific functionalities to polymers.

Components in Functional Organic Frameworks

The rigid aromatic core and the presence of a carboxylic acid group make this compound a suitable building block for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, while COFs are constructed from organic building blocks linked by strong covalent bonds.

The carboxylic acid group of this compound can coordinate to metal centers to form the nodes of a MOF structure. The chloro and methylthio substituents can then decorate the pores of the framework, influencing its size, shape, and surface chemistry. These modifications can be crucial for applications such as gas storage, separation, and catalysis. Similarly, in COFs, the trifunctional nature of the molecule can be exploited to create robust, porous, and crystalline two- or three-dimensional networks. The synthesis of MOFs from aromatic polycarboxylate acids is a well-established field of research, further supporting the potential of this compound in creating novel framework materials. researchgate.net

Utilization in Ligand Design for Catalysis and Coordination Chemistry

The presence of both a "soft" sulfur donor (in the methylthio group) and a "hard" oxygen donor (in the carboxylate group) makes this compound an interesting candidate for the design of ambidentate ligands for catalysis and coordination chemistry. bldpharm.combldpharm.com Such ligands can coordinate to metal centers in different modes, leading to the formation of diverse coordination complexes with unique catalytic properties.

The chloro substituent can also influence the electronic properties of the ligand and, consequently, the reactivity of the metal center. By systematically modifying the substituents on the benzoic acid backbone, it is possible to fine-tune the steric and electronic environment around the metal center, thereby optimizing the performance of the resulting catalyst for a specific chemical transformation. While specific examples of catalytic systems based on this compound are not extensively documented, its structural motifs are found in ligands used for various catalytic reactions.

Intermediary in the Synthesis of Agrochemicals

Substituted benzoic acids are important intermediates in the synthesis of a variety of agrochemicals, including herbicides and insecticides. For example, 2-amino-3-methyl-5-chlorobenzoic acid is a key intermediate in the production of certain modern insecticides. patsnap.comgoogle.com The synthesis of this particular intermediate often starts from m-toluic acid, a compound structurally related to this compound.

The synthetic pathways leading to complex agrochemical molecules often involve multiple steps where specific functional groups are introduced and manipulated. The trifunctional nature of this compound makes it a plausible, though not explicitly documented, intermediate in the development of new agrochemical products. The chloro and methylthio groups can be crucial for the biological activity of the final product, and their presence in a versatile building block like this benzoic acid derivative could be advantageous for the synthesis of novel crop protection agents.

Applications in Analytical Derivatization Techniques

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. While there is no direct evidence of this compound being used as a derivatizing agent, a related compound, 3-(chlorosulfonyl)benzoic acid, has been successfully employed for the derivatization of various biomolecules for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.govacs.org

This suggests that benzoic acid derivatives with reactive functional groups can be valuable tools in analytical chemistry. The carboxylic acid group of this compound could potentially be activated and used to label analytes containing hydroxyl or amino groups, thereby improving their chromatographic behavior or detection sensitivity. Further research in this area could establish the utility of this compound in analytical derivatization.

Future Research Directions and Unresolved Challenges

Development of Highly Enantioselective Synthetic Routes

Currently, the synthesis of 3-Chloro-5-(methylthio)benzoic acid and its derivatives is primarily focused on achiral methodologies. A significant unresolved challenge lies in the development of highly enantioselective synthetic routes to chiral analogues. Chiral thioethers, in particular, are a vital class of organosulfur compounds with extensive applications in medicine and organic synthesis nih.gov. Future research could be directed towards several key areas:

Asymmetric C-S Bond Formation: The development of catalytic asymmetric methods for the formation of the C-S bond would be a primary objective. This could involve the use of chiral transition metal catalysts to control the stereochemistry of the reaction between a suitable precursor and a sulfur source.

Chiral Auxiliary-Mediated Synthesis: Another approach involves the use of chiral auxiliaries to direct the stereoselective introduction of either the chloro or methylthio group. Subsequent removal of the auxiliary would furnish the enantiomerically enriched product.

Enzymatic Desymmetrization: Biocatalytic methods, employing enzymes such as hydrolases or oxidoreductases, could be explored for the desymmetrization of a prochiral precursor to this compound, yielding a chiral product with high enantiopurity.

The successful development of such synthetic routes would provide access to a new class of chiral building blocks for the synthesis of complex, stereochemically defined molecules.

Exploration of Novel Reactivity and Unprecedented Transformations

The trifunctional nature of this compound offers a platform for exploring novel reactivity and unprecedented chemical transformations. The distinct reactivity of the chloro, methylthio, and carboxylic acid groups allows for selective manipulation and functionalization.

Key areas for future investigation include:

C-H Bond Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization could be applied to the aromatic ring of this compound. acs.orgrsc.orgnih.govacs.orgnih.gov The directing ability of the carboxylic acid group could be exploited to achieve regioselective C-H activation at the ortho positions, enabling the introduction of new functional groups and the synthesis of more complex derivatives.